molecular formula C2H6O4S B144064 Di((2H3)methyl) sulphate CAS No. 15199-43-6

Di((2H3)methyl) sulphate

Cat. No. B144064
CAS RN: 15199-43-6
M. Wt: 132.17 g/mol
InChI Key: VAYGXNSJCAHWJZ-WFGJKAKNSA-N
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Description

Di((2H3)methyl) sulphate, commonly known as DMDS, is an organosulfur compound that is used in a variety of scientific and industrial applications. It is a colorless liquid with a pungent odor and is highly reactive. DMDS is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent for a variety of materials. It is also used as a pesticide, herbicide, and fungicide in agriculture, as well as an antifouling agent in marine applications.

Scientific Research Applications

  • Hydrolysis and Solvent Interaction

    • Di((2H3)methyl) sulphate's hydrolysis rate is significantly influenced by the solvent used, increasing by a factor of 107 when changing from water to moist dioxan. This reaction is acid-catalysed, with the reaction species likely being the zwitterion R–O+H–SO2–O– (Batts, 1966).
  • Infrared and Magnetic Investigations in Metal Chelates

    • In the study of metal sulphate complexes with α-diimine ligands, this compound's infrared spectra indicate diverse complex types, including those with ionic sulphate and those where sulphato groups behave as unidentate or bridging ligands (Chia, Lindoy, & Livingstone, 1968).
  • Spectrophotometric Determination Methods

    • This compound is involved in methods for the spectrophotometric determination of sulphate, such as the conversion to methylene blue after reduction to sulphide (Gustafsson, 1960).
  • Crystal and Molecular Structure Analysis

    • X-ray diffraction methods reveal insights into the structure of this compound-related compounds, elucidating aspects like crystallization, interplanar distances, and molecular orientation (Gomes et al., 1994).
  • Synthesis and Structural Characterization of Biologically Active Compounds

    • This compound's derivatives, such as sulphated polysaccharides, show a range of biological properties, necessitating mild conditions for reproducible and nondegradative preparation (Papy-Garcia et al., 2005).
  • Gas Chromatographic Determination of Inorganic Anions

    • Conversion of inorganic anions into methyl derivatives using this compound allows for their determination through gas chromatography, enhancing the ability to measure various anions at trace levels (Funazo, Tanaka, & Shono, 1981).

Safety and Hazards

Di((2H3)methyl) sulphate is considered hazardous. It is toxic if swallowed, fatal if inhaled, causes severe skin burns and eye damage, may cause an allergic skin reaction, is suspected of causing genetic defects, and may cause cancer .

Mechanism of Action

Target of Action

Di((2H3)methyl) sulphate, also known as Dimethylsulfate-d6, is a highly reactive chemical that primarily targets biologically active molecules . It acts as an alkylating agent , introducing alkyl radicals into these molecules and thereby preventing their proper functioning . It can also act as an immunosuppressive agent , suppressing immune function through several mechanisms of action .

Mode of Action

Dimethylsulfate-d6 interacts with its targets by transferring one methyl group more quickly than the second . This methylation process is assumed to occur via an SN2 reaction . The compound’s high reactivity makes it a preferred methylating agent in organic synthesis .

Biochemical Pathways

Given its role as a methylating agent, it can be inferred that it likely affects pathways involving phenols, amines, and thiols . These molecules are common targets for methylation, which can alter their function and impact various biochemical pathways.

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It’s known that the compound is a colorless, oily liquid with a slight onion-like odor . It has a vapor pressure of 0.7 mmHg at 25 °C , suggesting that it can readily evaporate into the air, which may influence its distribution and bioavailability.

Result of Action

The molecular and cellular effects of Dimethylsulfate-d6’s action largely stem from its alkylating and immunosuppressive properties . As an alkylating agent, it can prevent the proper functioning of biologically active molecules, potentially leading to cytotoxic effects . As an immunosuppressive agent, it can diminish the extent and/or voracity of an immune response .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its vapor pressure suggests that temperature can affect its evaporation rate and thus its distribution in the environment . Moreover, its toxicity and reactivity indicate that it poses significant environmental hazards .

properties

IUPAC Name

bis(trideuteriomethyl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O4S/c1-5-7(3,4)6-2/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYGXNSJCAHWJZ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OS(=O)(=O)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164923
Record name Di((2H3)methyl) sulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15199-43-6
Record name Methan-d3-ol, 1,1′-sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15199-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di((2H3)methyl) sulphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di((2H3)methyl) sulphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di[(2H3)methyl] sulphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was dimethylsulfate-d6 employed in the structural elucidation of cinepazide metabolites?

A: Researchers utilized dimethylsulfate-d6 to determine the position of demethylation in two cinepazide metabolites (M-III and M-V) isolated from rat urine []. By methylating the metabolites with dimethylsulfate-d6 and subsequently analyzing them using FT-NMR spectrometry, the researchers could pinpoint the exact location of the hydroxyl group introduced by the demethylation process. This method provided crucial information for confirming the structures of these metabolites.

Q2: Are there other applications of dimethylsulfate-d6 in synthetic chemistry beyond its use as an internal standard?

A: Yes, dimethylsulfate-d6 is a versatile reagent for introducing deuterium-labeled methyl groups into molecules. In one study, it facilitated the synthesis of deuterium and 15N‐labelled 2,5‐Bis[5‐(methoxyamidino)‐2‐pyridyl]furan derivatives []. This demonstrates its utility in preparing isotopically labelled compounds for various research applications, including mechanistic studies and drug development.

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